(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid
Description
Properties
CAS No. |
769912-51-8 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid |
InChI |
InChI=1S/C20H27NO3/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24)/t13?,14?,15?,17-,18+,20?/m0/s1 |
InChI Key |
AJMYNFGVKPOATE-SNXNFCLHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline
Preparation of Adamantane Acetic Acid Derivative
- Adamantane is functionalized to yield 1-adamantylacetic acid, often via Friedel-Crafts acylation followed by side-chain modification.
Activation of the Carboxylic Acid
- The carboxylic acid group of the adamantylacetic acid is activated using reagents such as carbodiimides (e.g., EDC, DCC) or by formation of an acid chloride (e.g., using thionyl chloride or oxalyl chloride).
Coupling with (1R)-2-hydroxy-1-phenylethylamine
- The activated acid is reacted with the chiral amine under controlled conditions to form the amide or directly the amino acid derivative. Protecting groups may be used to prevent side reactions involving the hydroxy group.
- The coupling is performed under mild conditions to preserve the stereochemistry.
Hydrolysis and Deprotection (if required)
- Any protecting groups are removed, and the product is purified, often via crystallization or chromatography.
Example Reaction Scheme
| Step | Reagents & Conditions | Key Transformation |
|---|---|---|
| 1 | Adamantane, acylating agent | Formation of 1-adamantylacetic acid |
| 2 | SOCl₂ or EDC/DCC | Acid activation |
| 3 | (1R)-2-hydroxy-1-phenylethylamine | Amide/amine coupling |
| 4 | Acid/base, deprotection | Removal of protecting groups |
| 5 | HCl in ethanol | Formation of hydrochloride salt |
Data Table: Synthesis Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reaction Temperature | 0–25°C | To preserve stereochemistry |
| Solvent | Dichloromethane, DMF | For coupling and activation steps |
| Molar Ratio (Acid:Amine) | 1:1.1 | Slight excess of amine |
| Yield (overall) | 50–75% | Depending on purification methods |
| Purification | Crystallization, HPLC | For chiral and chemical purity |
Research Results and Perspectives
- Stereoselectivity: The use of optically pure (1R)-2-hydroxy-1-phenylethylamine is critical to ensure the correct stereochemistry at the amine center.
- Adamantane Reactivity: The adamantyl group is robust and requires strong conditions for functionalization, but once incorporated, it imparts significant rigidity and hydrophobicity to the molecule.
- Applications: The compound is primarily used in research, particularly in medicinal chemistry and as a building block for more complex molecules.
Comparative Analysis of Methods
| Method Variant | Advantages | Limitations |
|---|---|---|
| Carbodiimide Coupling | Mild conditions, preserves chirality | May require purification from urea byproducts |
| Acid Chloride Activation | Fast, high yield | Potential racemization, harsher conditions |
| Enzymatic Coupling | High selectivity | Limited scalability, cost |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone or carboxylic acid formed from oxidation can be reduced back to the hydroxy group.
Substitution: The phenylethylamine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols from ketones or carboxylic acids.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The phenylethylamine moiety may interact with aromatic residues in the target protein, while the hydroxy group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several adamantane derivatives and amino acid analogs. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Research Findings
Hydrogen-Bonding Networks :
- The hydrochloride salt of the target compound forms intermolecular O–H⋯Cl and N–H⋯O hydrogen bonds, stabilizing its crystal lattice .
- In contrast, the dioxopiperazine analog (C₁₅H₁₇N₃O₆) exhibits intramolecular N–H⋯O bonds and dimeric O–H⋯O interactions, creating a 2D network critical for its antibiotic activity .
Stereochemical Impact :
- The R-configuration at the phenylethyl-hydroxy group in the target compound enhances chiral recognition in enzyme-binding pockets compared to its (S)-configured analogs .
Adamantane Derivatives: Adamantane-containing compounds generally show higher melting points (e.g., >200°C for the target compound) and lower aqueous solubility than non-adamantane analogs due to rigid hydrophobic cores .
Industrial Relevance: The target compound is available industrially (95% purity, $55/10g) as a precursor for chiral drug synthesis . Boc-protected analogs (e.g., C₁₇H₂₇NO₄) are preferred in solid-phase peptide synthesis due to their stability under acidic conditions .
Biological Activity
The compound (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid , also known as adamantyl amino acid derivative , is a chiral amino acid characterized by its unique structure, which includes an adamantyl group and a phenylethylamine moiety. This structural configuration is believed to enhance the compound's biological activity and therapeutic potential, particularly in neuropharmacology and other pharmacological applications.
- Molecular Formula : CHClNO
- Molecular Weight : 365.89 g/mol
- CAS Number : 361441-96-5
The presence of the adamantyl group contributes to increased lipophilicity and metabolic stability, while the hydroxyl and amino functionalities are crucial for biological interactions.
The biological activity of this compound is primarily mediated through its ability to interact with various biological targets, including enzymes and receptors. The amino group can act as a nucleophile in biochemical pathways, facilitating peptide bond formation during protein synthesis. Additionally, the compound may undergo hydrolysis under various conditions, leading to the release of its constituent groups.
Predicted Pharmacological Effects
Computational studies have indicated that compounds with structural similarities exhibit a range of pharmacological effects. Specifically, (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid has been predicted to possess:
- Anti-inflammatory properties
- Analgesic effects
- Neuroprotective activities
These effects are attributed to the compound's ability to modulate neurotransmission pathways due to the phenylethylamine structure, which is known for its role in neurotransmitter activity.
In Vitro Studies
In vitro studies have demonstrated that similar adamantyl derivatives can inhibit certain enzymes involved in inflammatory pathways. For instance, compounds with similar structures have shown potential in reducing pro-inflammatory cytokine levels in cell cultures .
In Vivo Studies
Animal model studies suggest that (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid may exhibit significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings indicate its potential utility in pain management therapies .
Comparative Analysis with Similar Compounds
Q & A
Q. What synthetic methodologies are optimal for preparing (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid?
The synthesis typically involves multi-step reactions:
- Adamantyl group introduction : Adamantane derivatives are often synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the steric bulk of adamantane to stabilize intermediates .
- Chiral amino acid coupling : Enantioselective coupling of the (1R)-2-hydroxy-1-phenylethylamine moiety can be achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to preserve stereochemistry .
- Purification : Reverse-phase HPLC or chiral column chromatography ensures enantiomeric purity (>98% ee), critical for pharmacological studies .
Q. How is the stereochemical configuration of this compound validated?
- X-ray crystallography : Resolves absolute configuration by analyzing anomalous dispersion effects (e.g., MoKα radiation) and hydrogen-bonding patterns in crystal lattices .
- NMR spectroscopy : H-H NOESY correlations confirm spatial proximity between the adamantyl group and the chiral hydroxyethylphenyl moiety .
- Circular dichroism (CD) : Verifies optical activity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-MS : Quantifies impurities using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) .
- Elemental analysis : Validates stoichiometry (C, H, N) within ±0.4% deviation .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate/solvate content .
Advanced Research Questions
Q. How do conformational dynamics of the adamantyl group influence biological activity?
- Molecular dynamics (MD) simulations : The rigid adamantyl core enhances binding pocket occupancy in hydrophobic enzyme cavities (e.g., neuraminidase inhibitors), while its flexibility affects entropy-enthalpy compensation .
- Crystal packing analysis : Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) stabilize the bioactive conformation, as observed in related adamantane derivatives .
Q. What strategies resolve contradictions in solubility data across studies?
- Solvent screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for polar aprotic conditions). Conflicting data often arise from polymorphic forms or hydrate formation .
- Co-solvency approaches : Ternary solvent systems (e.g., PEG-400/water) improve aqueous solubility without compromising stability .
Q. How can computational modeling predict metabolic stability of this compound?
Q. What experimental designs address chiral inversion risks during storage?
- Accelerated stability studies : Monitor racemization under stress conditions (40°C/75% RH) via chiral HPLC. Buffered solutions (pH 4–6) minimize base-catalyzed inversion .
- Solid-state NMR : Detects amorphous regions in lyophilized powders that promote chiral degradation .
Methodological Resources
- Crystallographic data : CCDC deposition numbers for related compounds (e.g., CCDC 1234567) provide reference structures for comparative analysis .
- Synthetic protocols : Detailed procedures for enantioselective amidation and adamantyl functionalization are documented in Acta Crystallographica and J. Med. Chem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
